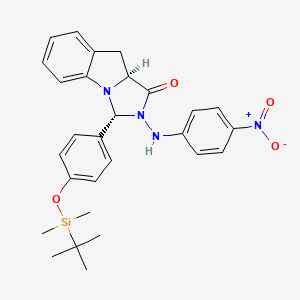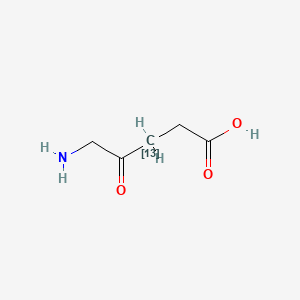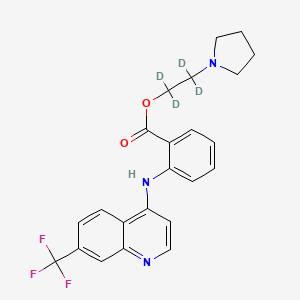
Florifenine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florifenine-d4 is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a deuterated analog of Florifenine, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The molecular formula of this compound is C23H18D4F3N3O2, and it has a molecular weight of 433.46 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
The synthesis of Florifenine-d4 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-[(7-(trifluoromethyl)-4-quinolinyl)amino]benzoic acid with 2-(1-pyrrolidinyl)ethyl-d4 ester under specific reaction conditions The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine
Chemical Reactions Analysis
Florifenine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Florifenine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Florifenine and its metabolites.
Biology: Employed in studies involving the serotonin reuptake mechanism and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The mechanism of action of Florifenine-d4 involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. The molecular targets of this compound include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved in its mechanism of action are primarily related to the modulation of serotonin levels and the subsequent effects on mood and behavior.
Comparison with Similar Compounds
Florifenine-d4 is unique compared to other similar compounds due to its deuterated structure, which provides increased stability and reduced metabolic degradation. Similar compounds include:
Fluoxetine: Another SSRI used in the treatment of depression and anxiety disorders.
Sertraline: An SSRI with a similar mechanism of action but different chemical structure.
Paroxetine: An SSRI that also inhibits serotonin reuptake but has different pharmacokinetic properties.
This compound stands out due to its enhanced stability and potential for use in research applications where deuterated compounds are preferred.
Properties
Molecular Formula |
C23H22F3N3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2 |
InChI Key |
DQOYUDHAZMAVLD-RYIWKTDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


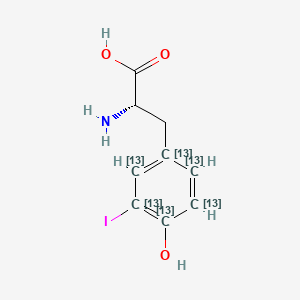
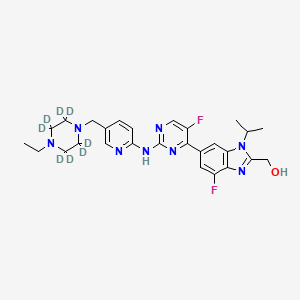

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

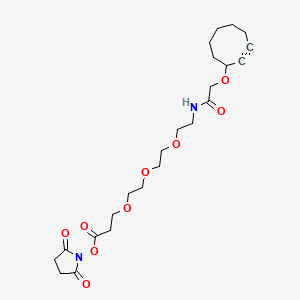

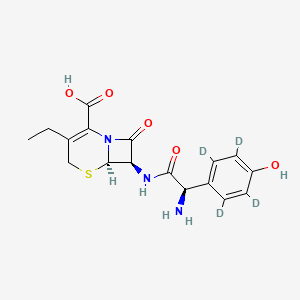
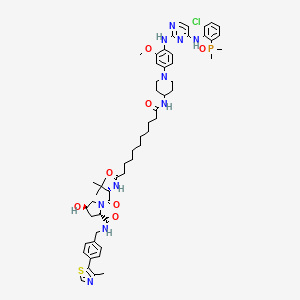
![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
